
2-(2-Oxocyclobutyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Oxocyclobutyl)acetonitrile is an organic compound with the molecular formula C6H7NO. It is a nitrile derivative featuring a cyclobutyl ring with a ketone group at the second position and an acetonitrile group attached to the ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxocyclobutyl)acetonitrile typically involves the cyclization of acetonitrile derivatives. One common method is the [2+2] cyclization reaction, where acetonitrile is used as a raw material and solvent. The reaction is catalyzed by triflic anhydride in the presence of a proton sponge as the base . This method allows for the formation of the cyclobutyl ring with the ketone and nitrile functionalities.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route mentioned above for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(2-Oxocyclobutyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.
Substitution: Sodium cyanide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitrile derivatives.
科学研究应用
2-(2-Oxocyclobutyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-(2-Oxocyclobutyl)acetonitrile involves its reactivity due to the presence of the nitrile and ketone groups. The nitrile group can act as a nucleophile, participating in various substitution reactions. The ketone group can undergo oxidation or reduction, leading to the formation of different functional groups. These reactions are facilitated by the compound’s ability to form stable intermediates and transition states.
相似化合物的比较
Similar Compounds
2-(3-Oxocyclobutyl)acetonitrile: Similar structure but with the ketone group at the third position.
Cyclobutanone derivatives: Compounds with a cyclobutyl ring and various functional groups.
Uniqueness
2-(2-Oxocyclobutyl)acetonitrile is unique due to the specific positioning of the ketone and nitrile groups on the cyclobutyl ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .
属性
分子式 |
C6H7NO |
|---|---|
分子量 |
109.13 g/mol |
IUPAC 名称 |
2-(2-oxocyclobutyl)acetonitrile |
InChI |
InChI=1S/C6H7NO/c7-4-3-5-1-2-6(5)8/h5H,1-3H2 |
InChI 键 |
TUOCILSILOGMND-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C1CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid](/img/structure/B13453665.png)
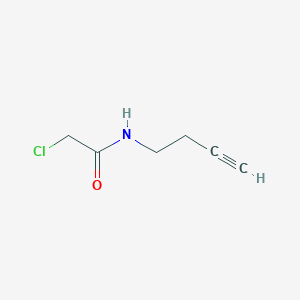
![Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13453677.png)
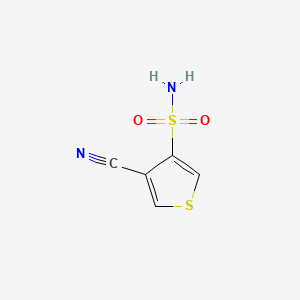
![3-Acetyl-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B13453692.png)
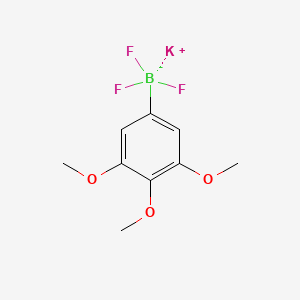
![1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid](/img/structure/B13453704.png)


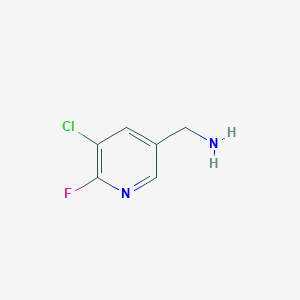
![2-(4,4-dimethylcyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13453749.png)
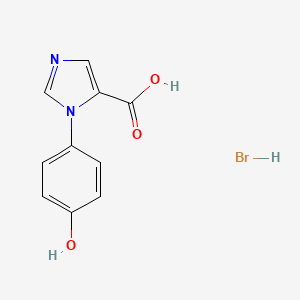
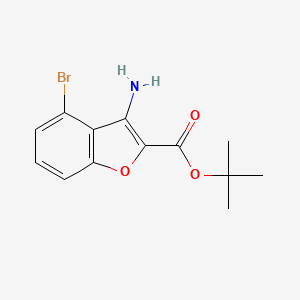
amine dihydrochloride](/img/structure/B13453770.png)
